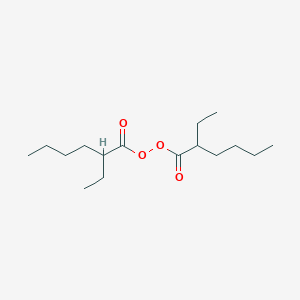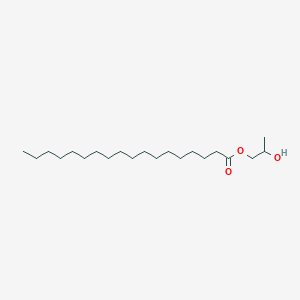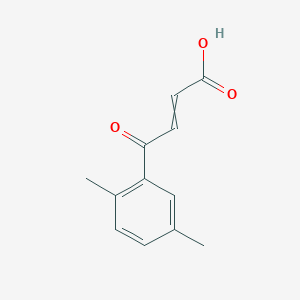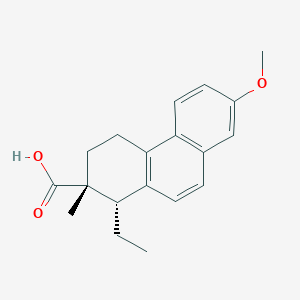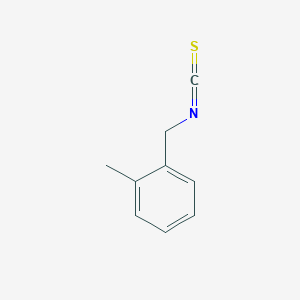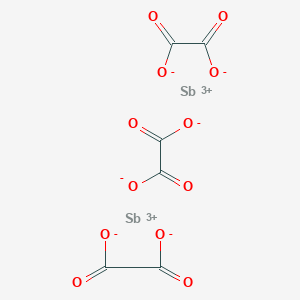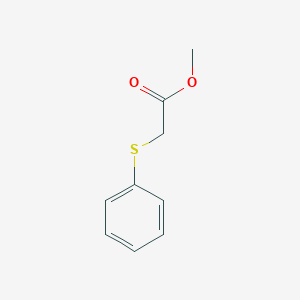
メチル (フェニルチオ)アセテート
概要
説明
Methyl (phenylthio)acetate is an organic compound with the molecular formula C9H10O2S. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atom of the alpha carbon is replaced by a phenylthio group. This compound is known for its distinctive sulfur-containing structure, which imparts unique chemical properties.
科学的研究の応用
Methyl (phenylthio)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of sulfur-containing pharmaceuticals.
Industry: Methyl (phenylthio)acetate is used in the production of fragrances and flavors due to its unique odor profile.
作用機序
Target of Action
Methyl (phenylthio)acetate is a small molecule that interacts with various targets. One of the primary targets of this compound is Monomeric sarcosine oxidase , an enzyme found in Bacillus sp. (strain B-0618) . This enzyme plays a crucial role in the metabolism of sarcosine, a secondary amino acid .
Mode of Action
It is known to undergo electrochemical fluorination, a process that involves interaction with tetrabutylammonium fluoride (tbaf) . This process is performed under potentiostatic anodic oxidation in an acetonitrile environment containing TBAF and triflic acid .
Biochemical Pathways
It is known to be involved in methyl-based methanogenesis, a process that is a dominant source of methane emissions in certain conditions . This process involves various biochemical pathways and genes .
Pharmacokinetics
It is known that the compound undergoes electrochemical fluorination, which could potentially impact its bioavailability .
Result of Action
The result of the action of Methyl (phenylthio)acetate is the formation of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate . This is verified by gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) Spectroscopy .
Action Environment
The action of Methyl (phenylthio)acetate is influenced by several environmental factors. For instance, the efficiency of its fluorination is affected by parameters such as oxidation potential, time, temperature, sonication, TBAF concentration, and triflic acid concentration . The ratio of triflic acid to TBAF concentration plays a key role in the fluorination efficiency .
生化学分析
Biochemical Properties
Methyl (phenylthio)acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the oxidation-reduction processes. For instance, it has been studied for its electrochemical fluorination using tetrabutylammonium fluoride (TBAF), where it undergoes potentiostatic anodic oxidation . This interaction highlights its potential role in modifying biochemical pathways through redox reactions.
Cellular Effects
Methyl (phenylthio)acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can be fluorinated to form methyl 2-fluoro-2-(phenylthio)acetate, which can be verified by gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy . This modification can impact cellular functions by altering the chemical environment within cells, potentially affecting signaling pathways and metabolic processes.
Molecular Mechanism
The molecular mechanism of methyl (phenylthio)acetate involves its interaction with biomolecules at the molecular level. It can undergo binding interactions with enzymes, leading to either inhibition or activation of enzymatic activity. For example, its interaction with TBAF results in the formation of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate . This process involves the transfer of electrons and the formation of new chemical bonds, which can influence gene expression and other molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl (phenylthio)acetate can change over time. Its stability and degradation are important factors to consider. Studies have shown that under optimal conditions, a 30-minute electrolysis can result in a 44% yield of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate
Metabolic Pathways
Methyl (phenylthio)acetate is involved in various metabolic pathways, including those related to its oxidation and fluorination. The compound can interact with enzymes and cofactors that facilitate these metabolic processes. For example, its interaction with TBAF and triflic acid in electrochemical fluorination highlights its role in modifying metabolic flux and metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: Methyl (phenylthio)acetate can be synthesized through various methods. One common approach involves the reaction of phenylthiol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbonyl carbon of the ester, resulting in the formation of methyl (phenylthio)acetate.
Industrial Production Methods: In an industrial setting, the synthesis of methyl (phenylthio)acetate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, often involving the use of catalysts and specific temperature and pressure conditions to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions: Methyl (phenylthio)acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Methyl (phenylthio)acetate can be compared with other similar compounds such as:
Methyl (phenylsulfonyl)acetate: This compound contains a sulfone group instead of a thioether group, resulting in different chemical reactivity and biological properties.
Methyl (phenylthio)propionate: This compound has an additional carbon in the ester chain, which can influence its physical and chemical properties.
Uniqueness: Methyl (phenylthio)acetate is unique due to its specific combination of a methyl ester and a phenylthio group, which imparts distinct chemical reactivity and potential biological activities. Its sulfur-containing structure makes it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
methyl 2-phenylsulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNSXQQODXYRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169395 | |
| Record name | Acetic acid, (phenylthio)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17277-58-6 | |
| Record name | Methyl 2-(phenylthio)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17277-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (phenylthio)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017277586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (phenylthio)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (Phenylthio)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B93540.png)
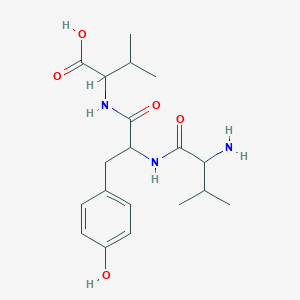
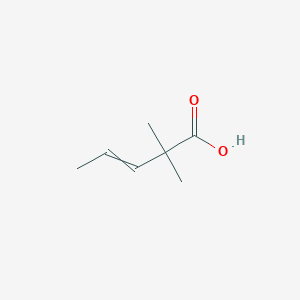
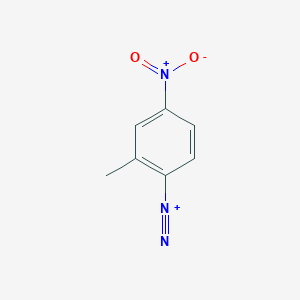
![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)
![Tetracyclo[3.2.0.02,7.04,6]heptan-3-one](/img/structure/B93546.png)
